molecular formula C24H37O4- B1259149 7-Oxolithocholate

7-Oxolithocholate

Cat. No. B1259149
M. Wt: 389.5 g/mol
InChI Key: DXOCDBGWDZAYRQ-AURDAFMXSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

7-oxolithocholate is a bile acid anion that is the conjugate base of 7-oxolithocholic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a conjugate base of a 7-oxolithocholic acid.

Scientific Research Applications

Hepatic Reduction and Bile Acid Metabolism

7-Oxolithocholic acid (7-oxoLCA), formed by gut micro-organisms, is reduced in the human liver primarily to chenodeoxycholic acid (CDCA) and, to a lesser extent, ursodeoxycholic acid (UDCA). This reduction is mediated by the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which efficiently converts 7-oxoLCA into CDCA and UDCA. This process is integral to hepatic glucocorticoid activation and bile acid metabolism, revealing a link between these two important physiological pathways (Odermatt et al., 2011).

Comparative Metabolism in Liver

In a study comparing the metabolism of 7-oxolithocholic acid and 7-oxodeoxycholic acid in isolated perfused rat livers, it was observed that 7-oxolithocholic acid was more susceptible to reduction and predominantly reduced to 7 beta-hydroxy rather than to 7 alpha-hydroxy metabolites. This research demonstrates species-specific differences in the metabolism of bile acids, which is crucial for understanding liver function and bile acid-related disorders (Kitayama et al., 1985).

Implications in Glucocorticoid Activation

The research also highlights the role of 11β-HSD1 in the oxidoreduction of 7-oxoLCA. Impaired oxidoreduction by 11β-HSD1 leads to the accumulation of 7-oxoLCA, suggesting its potential as a biomarker for assessing 11β-HSD1 activity in vivo. This insight is significant for understanding metabolic diseases and the therapeutic targeting of 11β-HSD1 (Penno et al., 2013).

Enzymatic Mutation and Catalytic Efficiency

A study on Brucella melitensis 7α-hydroxysteroid dehydrogenase, which catalyzes the oxidation of chenodeoxycholic acid to 7-oxolithocholic acid, revealed that the I258M mutation significantly enhances the enzyme's catalytic efficiency, cofactor affinity, and thermostability. This finding is pivotal for improving the production and stability of enzymes involved in bile acid metabolism (Liu et al., 2021).

properties

Product Name

7-Oxolithocholate

Molecular Formula

C24H37O4-

Molecular Weight

389.5 g/mol

IUPAC Name

(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15+,16-,17-,18+,19+,22+,23+,24-/m1/s1

InChI Key

DXOCDBGWDZAYRQ-AURDAFMXSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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